molecular formula C10H20O B150745 Dihydroterpineol CAS No. 498-81-7

Dihydroterpineol

Cat. No.: B150745
CAS No.: 498-81-7
M. Wt: 156.26 g/mol
InChI Key: UODXCYZDMHPIJE-UHFFFAOYSA-N
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Description

Menthanol, also known as dihydro-terpineol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Menthanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, menthanol is primarily located in the membrane (predicted from logP) and cytoplasm. Menthanol is a sweet, lime, and pine tasting compound that can be found in citrus, fats and oils, and pine nut. This makes menthanol a potential biomarker for the consumption of these food products.

Mechanism of Action

C10H20OC_{10}H_{20}OC10​H20​O

. This article will discuss the mechanism of action of Dihydroterpineol, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

It’s worth noting that metabolic reactions involving hydrolysis usually proceed with a negative δg and δg0, making them prime candidates for pathway regulation .

Biochemical Analysis

Biochemical Properties

Dihydroterpineol interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that this compound can be produced by the hydrogenation of alpha-Terpineol with a Platinum catalyst . This suggests that it may interact with hydrogenation enzymes in biochemical reactions.

Cellular Effects

It is known that this compound is used as a bronchodilator for the treatment of asthma, bronchitis, and other respiratory diseases . This suggests that it may influence cell function by affecting cell signaling pathways related to bronchodilation.

Molecular Mechanism

It is known that this compound can be produced by the hydrogenation of alpha-Terpineol with a Platinum catalyst . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules involved in hydrogenation reactions.

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions

Metabolic Pathways

It is known that this compound can be produced by the hydrogenation of alpha-Terpineol with a Platinum catalyst . This suggests that it may be involved in metabolic pathways related to hydrogenation reactions.

Properties

IUPAC Name

2-(4-methylcyclohexyl)propan-2-ol
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InChI

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3
Source PubChem
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InChI Key

UODXCYZDMHPIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID4041812, DTXSID201312371, DTXSID101314081
Record name Dihydro-alpha-terpineol
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Molecular Weight

156.26 g/mol
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Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Record name Menthanol
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CAS No.

498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7
Record name Dihydro-α-terpineol
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Record name p-Menthan-8-ol
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Record name Terpineol, dihydro-
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Melting Point

32.00 to 35.00 °C. @ 760.00 mm Hg
Record name Menthanol
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Synthesis routes and methods

Procedure details

α-Terpineol (6.17 g) in ethanol (130 ml) was hydrogenated for 1 h at atmospheric pressure using 10% Pd-C catalyst (290 mg). The catalyst was then removed by filtration through Kieselguhr and the solvent was removed under reduced pressure to leave the title compound as an oil (5.93 g). Distillation gave an oil (4.56 g) b.p. (13 mm) 98°; νmax (film) 3375, 2940, 1445, 1160, 1140, and 910 cm-1 ; δH (60 MHz, CDCl3) 0.6-2.0(m).
Name
α-Terpineol
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
290 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dihydroterpineol
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